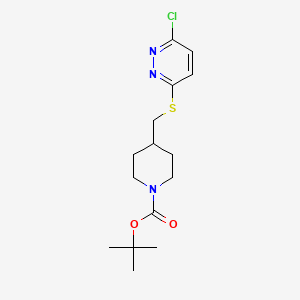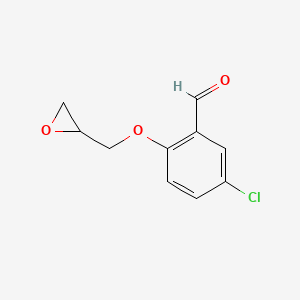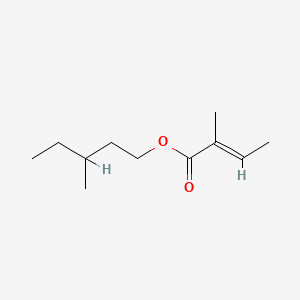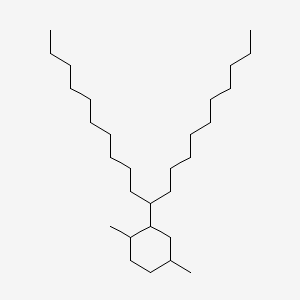
11-(2,5-Dimethylcyclohexyl)heneicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2,5-Dimethylcyclohexyl)heneicosane is an organic compound with the molecular formula C29H58. It is a derivative of heneicosane, a straight-chain saturated hydrocarbon. This compound features a cyclohexane ring substituted with two methyl groups at the 2 and 5 positions, and a heneicosane chain attached to the 11th carbon of the cyclohexane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-Dimethylcyclohexyl)heneicosane typically involves the alkylation of 2,5-dimethylcyclohexanol with a heneicosyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming an alkoxide ion which then undergoes nucleophilic substitution with the heneicosyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
11-(2,5-Dimethylcyclohexyl)heneicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, converting any unsaturated bonds to saturated ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
11-(2,5-Dimethylcyclohexyl)heneicosane has various applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential role in biological systems, including its interaction with cell membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 11-(2,5-Dimethylcyclohexyl)heneicosane involves its interaction with biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. It may also interact with specific proteins, altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heneicosane: A straight-chain saturated hydrocarbon with the formula C21H44.
2,5-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups at the 2 and 5 positions.
11-(2,5-Dimethylphenyl)heneicosane: A similar compound with a phenyl ring instead of a cyclohexane ring.
Uniqueness
11-(2,5-Dimethylcyclohexyl)heneicosane is unique due to its combination of a long hydrocarbon chain and a substituted cyclohexane ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55429-27-1 |
|---|---|
Formule moléculaire |
C29H58 |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
2-henicosan-11-yl-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3 |
Clé InChI |
UPYOZECJBFFKFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)C1CC(CCC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
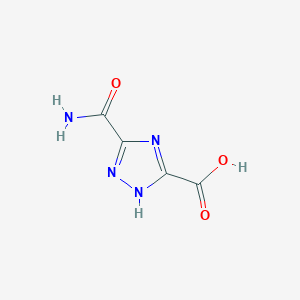
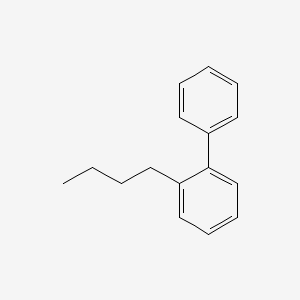
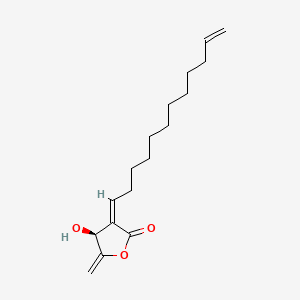



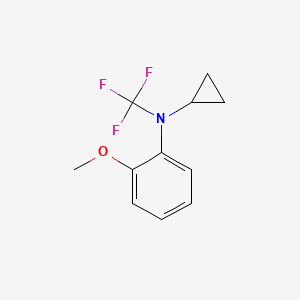
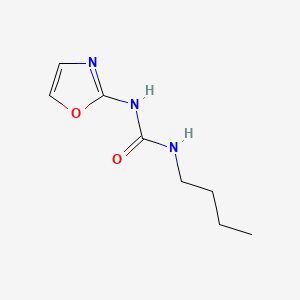
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
